molecular formula C24H22N4 B3857273 2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine

2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine

Cat. No.: B3857273
M. Wt: 366.5 g/mol
InChI Key: UDHKSSJHEVTOSU-OVVQPSECSA-N
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Description

2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Groups: The 4-methylphenyl groups can be introduced via Friedel-Crafts alkylation reactions, where the quinazoline core reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ethylideneamino Group: The ethylideneamino group can be introduced through a condensation reaction between the quinazoline derivative and 4-methylbenzaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine
  • **2-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]quinazolin-4-amine
  • **2-(4-chlorophenyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinazolin-4-amine

Uniqueness

This compound is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4/c1-16-8-12-19(13-9-16)18(3)27-28-24-21-6-4-5-7-22(21)25-23(26-24)20-14-10-17(2)11-15-20/h4-15H,1-3H3,(H,25,26,28)/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHKSSJHEVTOSU-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinazolin-4-amine

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